![molecular formula C20H19N3O4 B2502384 N-(4-méthylphényl)-2-[4-(3-méthoxyphényl)-2,3-dioxo-1,2,3,4-tétrahydropyrazin-1-yl]acétamide CAS No. 891867-38-2](/img/structure/B2502384.png)
N-(4-méthylphényl)-2-[4-(3-méthoxyphényl)-2,3-dioxo-1,2,3,4-tétrahydropyrazin-1-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide, is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the chemical and physical characteristics that might be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents such as toluene and methanol . The synthesis process is typically confirmed through various analytical techniques including elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . These methods ensure the correct structure and purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using single-crystal X-ray diffraction, which provides precise information about the unit-cell parameters and the crystal system . For instance, 2-phenyl-N-(pyrazin-2-yl)acetamide crystallizes in the monoclinic space group with specific unit-cell parameters . Additionally, computational methods such as DFT calculations are used to optimize the molecular structure and to predict vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital analysis. The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting how the compound might react under different chemical conditions . The first hyperpolarizability is also calculated to assess the compound's potential role in nonlinear optics .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by a range of techniques. Thermogravimetric analysis and differential thermal analysis provide information on the thermal stability of the compound . The intermolecular interactions within the crystal are often described by hydrogen bonding patterns, which can influence the compound's solubility and melting point . The molecular electrostatic potential is determined by DFT methods, which can be indicative of the compound's reactivity and interaction with other molecules .
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du « N-(4-méthylphényl)-2-[4-(3-méthoxyphényl)-2,3-dioxo-1,2,3,4-tétrahydropyrazin-1-yl]acétamide » :
Recherche anticancéreuse
Ce composé a montré un potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber la croissance des cellules cancéreuses. Sa structure lui permet d’interférer avec la prolifération cellulaire et d’induire l’apoptose dans diverses lignées de cellules cancéreuses. Les chercheurs explorent son efficacité contre différents types de cancer, notamment le cancer du sein, du poumon et du côlon .
Applications antimicrobiennes
Le composé présente des propriétés antimicrobiennes significatives, ce qui en fait un candidat pour le développement de nouveaux antibiotiques. Il a été testé contre une variété de pathogènes bactériens et fongiques, montrant des résultats prometteurs dans l’inhibition de leur croissance. Cela en fait un atout précieux dans la lutte contre les souches résistantes aux antibiotiques .
Agents anti-inflammatoires
En raison de sa structure chimique, ce composé peut agir comme un agent anti-inflammatoire. Il a été constaté qu’il réduisait l’inflammation dans divers modèles in vitro et in vivo. Cette application est particulièrement pertinente pour des affections comme l’arthrite, où l’inflammation joue un rôle essentiel dans la progression de la maladie .
Effets neuroprotecteurs
La recherche indique que ce composé peut avoir des propriétés neuroprotectrices. Il peut protéger les neurones du stress oxydatif et de l’apoptose, qui sont courants dans les maladies neurodégénératives comme Alzheimer et Parkinson. Cela en fait un agent thérapeutique potentiel pour ces affections .
Études d’inhibition enzymatique
Le composé a été étudié pour sa capacité à inhiber des enzymes spécifiques qui sont cruciales dans divers processus biologiques. Par exemple, il a montré des effets inhibiteurs sur des enzymes comme la tyrosinase et l’acétylcholinestérase, qui sont impliquées respectivement dans la production de mélanine et la neurotransmission .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenyl)-2,3-dioxopiperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-6-8-15(9-7-14)21-18(24)13-22-10-11-23(20(26)19(22)25)16-4-3-5-17(12-16)27-2/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMMONFRRJQODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

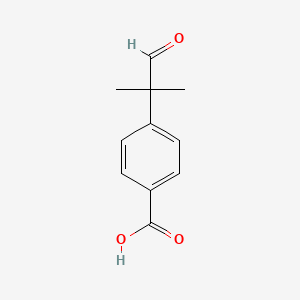
![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)
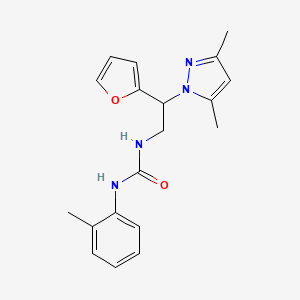
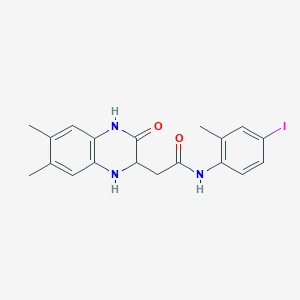
![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)
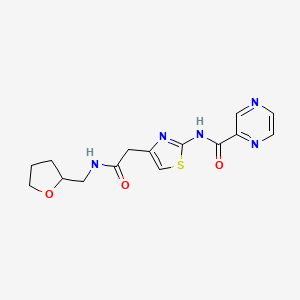
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2502318.png)
![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)
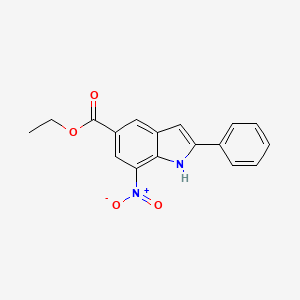
![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)